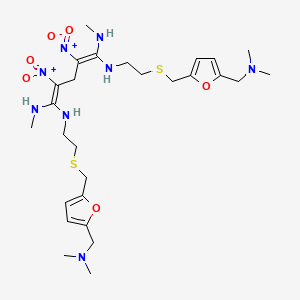

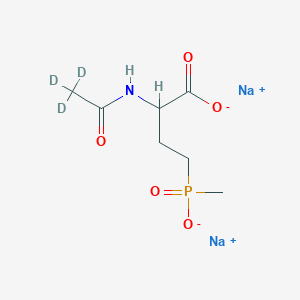

![molecular formula C₃₈H₄₈Cl₂N₂O₃ B1146689 2,2-双[4-[2-(二乙氨基)乙氧基]苯基]-1,2-二苯乙酮二盐酸盐 CAS No. 1391054-64-0](/img/structure/B1146689.png)

2,2-双[4-[2-(二乙氨基)乙氧基]苯基]-1,2-二苯乙酮二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of bis(diethylamino)phosphane derivatives showcases the type of methodology that might be employed in generating compounds with similar structural complexity to 2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride. These processes typically involve the use of catalysts and specific reagents to introduce functional groups and build the molecular framework (Fluck, Kuhm, & Heckmann, 1992).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the properties and reactivity of a compound. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used for this purpose. Compounds like 1,3-diphenyl-1,3-diphosphetane have been analyzed to reveal the spatial arrangement of atoms, bond lengths, and angles, providing insights into the molecular geometry and potential reactive sites of similar compounds (Becker, Massa, & Schmidt, 1982).

Chemical Reactions and Properties

The chemical reactivity of a compound like 2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride can be predicted by studying its functional groups and molecular structure. For instance, the presence of diethylamino groups suggests potential nucleophilic sites, while the ethanone moiety could undergo various addition or condensation reactions. The synthesis and properties of related polymeric materials provide insights into how such functional groups contribute to the overall reactivity and properties of the compound (Liaw, Liaw, & Yang, 1999).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structure. The inclusion phenomena observed with compounds such as 2,2′-bis(diphenylhydroxymethyl)binaphthyl, where solvents are incorporated into the crystal lattice, highlight the importance of molecular shape and intermolecular forces in determining these properties (Shi, Itoh, Masaki, & Shiro, 1996).

Chemical Properties Analysis

Understanding the chemical properties of a compound involves examining its reactivity with different reagents, stability under various conditions, and potential for forming derivatives. Research on compounds like bis(dimethylamino)difluorophosphoranylethylenes sheds light on the types of reactions and transformations that similar complex molecules can undergo, such as substitution reactions, formation of complexes, and reactivity towards electrophiles or nucleophiles (Matteson & Jesthi, 1976).

科学研究应用

手性金属配合物合成

研究人员已经探索了某些有机化合物与特定胺的反应性,以产生新型手性金属配合物。例如,2-乙氧基亚甲基-3-氧代-3-多氟烷基丙酸乙酯与特定的二胺反应生成复杂的配体,然后用这些配体与过渡金属得到手性配合物。此类配合物在不对称催化和材料科学中具有潜在应用 (Kudyakova 等,2011 年)。

荧光和光子材料

已经合成了具有氨基官能化基团的新型阳离子聚合物,显示出显着的绿光发射。这些材料的水溶性和荧光猝灭特性表明它们在传感器、有机电子和基于荧光的器件中的应用 (Fan 等,2003 年)。

刺激响应材料

对四(4-(二乙氨基)苯基)乙烯(四苯乙烯的新衍生物)的研究表明,聚集诱导发射具有高量子产率。其强大的质子捕获能力使可逆荧光转换成为可能,表明在化学传感和环境监测中具有潜在应用 (Wang 等,2015 年)。

定向芳基化和烯基化

涉及丙酰胺的芳基化、杂芳基化和烯基化研究表明,铁和锌盐可用作催化剂。此类方法有助于官能化 C(sp3)–H 键,这与用于制药和材料科学的复杂有机分子的合成有关 (Ilies 等,2017 年)。

环境污染物的生物降解

通过特定细菌菌株对结构相关化合物(如 1,1-二苯乙烷衍生物)的生物降解的研究,突出了生物系统在分解持久性有机污染物方面的潜力。这项研究有助于我们了解环境修复和生物降解技术的发展 (Gautam 和 Suresh,2009 年)。

安全和危害

Specific safety and hazard information for this compound is not provided in the available resources. Standard safety procedures should be followed when handling this compound. It’s always recommended to refer to the Safety Data Sheet (SDS) of the compound for comprehensive safety and handling guidelines .

作用机制

Target of Action

The primary targets of the compound “2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride” (UNII-JXV7CLX4HX) are currently unknown . The compound is under investigation and more research is needed to identify its specific targets and their roles in biological systems.

Pharmacokinetics

The pharmacokinetic properties of UNII-JXV7CLX4HX, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how environmental factors influence the action of unii-jxv7clx4hx is currently unavailable

属性

IUPAC Name |

2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46N2O3/c1-5-39(6-2)27-29-42-35-23-19-33(20-24-35)38(32-17-13-10-14-18-32,37(41)31-15-11-9-12-16-31)34-21-25-36(26-22-34)43-30-28-40(7-3)8-4/h9-26H,5-8,27-30H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWQPDLWUDPCID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OCCN(CC)CC)C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride | |

CAS RN |

1391054-64-0 |

Source

|

| Record name | 2,2-Bis(4-(2-(diethylamino)ethoxy)phenyl)-1,2-diphenylethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-BIS(4-(2-(DIETHYLAMINO)ETHOXY)PHENYL)-1,2-DIPHENYLETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXV7CLX4HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

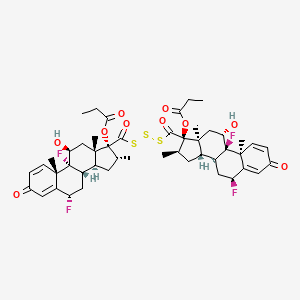

![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5alpha)]-](/img/no-structure.png)